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- 7

Executive Summary

2,6-Diiodophenol (CAS 28177-54-0) is a halogenated phenolic compound characterized by
the presence of two iodine atoms at the ortho positions relative to the hydroxyl group. It serves
as a critical intermediate in the synthesis of x-ray contrast agents, bioactive thyromimetics, and
specialized polymers.

This guide provides a definitive technical analysis of its physical properties, specifically
resolving common discrepancies regarding its melting point and solubility profile. Unlike its
nitro-derivatives (e.g., Disophenol), pure 2,6-diiodophenol exhibits a distinct low-melting-point
crystalline phase driven by intramolecular hydrogen bonding and halogen-halogen interactions.

Chemical Identity & Structural Analysis

The physicochemical behavior of 2,6-diiodophenol is dictated by the steric shielding of the
hydroxyl group by the bulky iodine atoms and the electron-withdrawing nature of the halogens.
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Property Data

IUPAC Name 2,6-Diiodophenol
CAS Number 28177-54-0
Molecular Formula CeHa4l20
Molecular Weight 345.90 g/mol
SMILES Oclc(l)cceell

Off-white to pale yellow needles or crystalline

Appearance .
solid

Structural Diagram: Steric & Electronic Environment

The following diagram illustrates the structural factors influencing the compound's properties,
particularly the "ortho-effect” where iodine atoms shield the hydroxyl proton.
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Figure 1: Structural dependencies of 2,6-diiodophenol’s physicochemical properties.

Thermodynamic Properties
Melting Point Determination

A common error in literature is confusing 2,6-diiodophenol with its nitro-derivative (2,6-diiodo-
4-nitrophenol, mp ~155°C).[1] The pure, unsubstituted 2,6-diiodophenol melts at a
significantly lower temperature.
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o Experimental Melting Point:66 — 67 °C (Corrected Value)

o Literature Consensus: 64-65 °C to 6667 °C depending on purity and recrystallization
solvent (typically hexane).

Thermodynamic Insight: The relatively low melting point (compared to 2,4,6-triiodophenol, mp
~158°C) is attributed to intramolecular hydrogen bonding. The phenolic hydrogen can form a
weak interaction with the large electron cloud of the ortho iodine atoms. This reduces the ability
of the hydroxyl group to form strong intermolecular hydrogen bonds that typically stabilize the
crystal lattice of phenols, thereby lowering the energy required to melt the solid.

Solubility Profile

2,6-Diiodophenol exhibits a solubility profile consistent with a lipophilic weak acid.

Solvent Solubility Rating Mechanism

High LogP (~2.9) and steric

shielding of the polar -OH
Water Very Low (<0.5 g/L) )

group prevent effective

hydration.

Dipole-dipole interactions and
Ethanol High ability to accept H-bonds

match the solute's polarity.

Excellent solvation of the
Dichloromethane High aromatic iodine-rich ring;

preferred extraction solvent.

Soluble, especially when
warm. Used for

Hexane Moderate/High recrystallization due to
temperature-dependent

solubility.

) Strong dipole interactions;
DMSO High ) ) )
suitable for biological assays.
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Partition Coefficient (LogP):
e Predicted LogP: ~2.6 — 2.9

 Implication: The compound will partition heavily into organic phases (e.g., octanol) over
aqueous phases. In biological systems, it is expected to cross cell membranes readily.

Acidity (pKa)

o Estimated pKa:~6.8
o Comparison:
o Phenol: 10.0
o 2-lodophenol: 8.5
o 2,6-Diiodophenol: ~6.8

e Mechanism: The two iodine atoms exert an electron-withdrawing inductive effect (-1 effect),
stabilizing the phenoxide anion formed upon deprotonation. This makes 2,6-diiodophenol
significantly more acidic than phenol, allowing it to be deprotonated by weak bases (e.g.,
bicarbonate/carbonate) in aqueous workups.

Experimental Protocol: Synthesis & Purification

For researchers requiring high-purity material, the following "Green Chemistry" protocol is the
industry standard for selectivity, minimizing the formation of mono- and tri-iodinated byproducts.

Synthesis Workflow (lodination)

Reaction: Phenol +
+
2,6-Diiodophenol +

Protocol Steps:
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 Dissolution: Dissolve Phenol (1.0 eq) and lodine (

, 1.0-1.5 eq) in distilled water.

o Activation: Add Hydrogen Peroxide (

, 30% soln, 2.0-3.0 eq) dropwise.

o Note:

oxidizes

to a more reactive electrophilic species (likely hypoiodous acid, HOI) in situ.
e Reaction: Stir at room temperature (25°C) or mild heat (50°C) for 24 hours.
e Quenching: Add 10% Sodium Thiosulfate (

) solution to neutralize unreacted iodine (color change from dark red/brown to clear/yellow).

o Extraction: Extract the agueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).
» Drying: Dry organic phase over anhydrous

and evaporate solvent.

Purification Logic

The crude product may contain traces of 2-iodophenol (liquid/low melt) or 2,4,6-triiodophenol
(high melt).

o Recrystallization: Use Hexane.[2]

o Dissolve crude solid in minimal boiling hexane.

o Cool slowly to 4°C. 2,6-Diiodophenol crystallizes as needles (mp 66-67°C).
e Column Chromatography: Silica Gel.[2]

o Eluent: Hexane:DCM (1:1).
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o 2,6-Diiodophenol elutes after the less polar impurities but before tri-iodophenol.
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Figure 2: Step-by-step workflow for the synthesis and purification of 2,6-diiodophenol.

Safety & Handling

Signal Word:WARNING
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Hazard Statements:

o H302: Harmful if swallowed.[3]

o H315: Causes skin irritation.[3]

o H319: Causes serious eye irritation.[3]
Handling Precautions:

o Use chemical resistant gloves (Nitrile).

o Avoid dust formation; handle in a fume hood to avoid inhalation of iodinated micro-
particles.

o Storage: Store in amber vials at 2-8°C. lodinated phenols are light-sensitive and may
darken (liberate

) upon prolonged exposure to light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Physical Properties and
Characterization of 2,6-Diiodophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1640560#physical-properties-of-2-6-diiodophenol-
melting-point-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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